3-(2,6-Difluorophenyl)phenol

Description

Structural Context within Fluorinated Aromatic Compounds

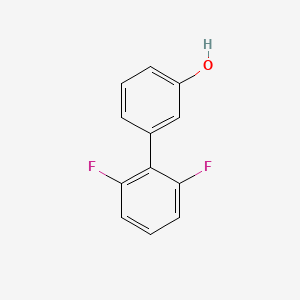

3-(2,6-Difluorophenyl)phenol, with the chemical formula C₁₂H₈F₂O, possesses a distinctive structure consisting of two phenyl rings linked by a single bond, which defines it as a biphenyl (B1667301). nih.gov One ring is substituted with a hydroxyl (-OH) group at the 3-position, making it a phenol (B47542). The second phenyl ring is characterized by the presence of two fluorine atoms at the 2- and 6-positions. nih.gov This specific substitution pattern places it within the category of ortho-substituted difluorinated biphenyls.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | 2',6'-difluoro[1,1'-biphenyl]-3-ol sigmaaldrich.com |

| CAS Number | 1261910-30-8 sigmaaldrich.com |

| InChI Key | KRYIUZXFAWLDBO-UHFFFAOYSA-N sigmaaldrich.com |

This table is generated based on data from chemical databases. nih.govsigmaaldrich.com

Research Significance as a Versatile Molecular Architecture

The research significance of this compound stems from its status as a versatile molecular architecture and a valuable building block in synthesis. researchgate.netbldpharm.com The biphenyl moiety is a foundational component in the structure of numerous organic compounds, including those with pharmacological relevance and applications in liquid crystals. researchgate.net

The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to enhance metabolic stability and modulate binding affinity. acs.org The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage. acs.org Furthermore, the electron-withdrawing nature of fluorine can alter the acidity of the phenolic proton and influence the molecule's interactions with biological targets. The phenol functional group itself is a key feature, allowing for a range of chemical transformations or participation in crucial hydrogen-bonding interactions. researchgate.net Consequently, this compound serves as a precursor for creating more complex molecules for research in pharmaceuticals and materials science. smolecule.com

Overview of Key Research Areas and Methodologies

Research involving this compound and structurally related compounds spans several key areas, employing a range of modern chemical methodologies.

Key Research Areas:

Materials Science: Fluorinated biphenyls and related aromatic compounds are investigated for their potential in developing advanced materials. nih.gov This includes research into nonlinear optical (NLO) materials and semiconductors, where the electronic properties conferred by fluorine substitution are highly desirable. bohrium.comnih.govresearchgate.net Some fluorinated biphenyls are also studied as components of liquid-crystal displays (LCDs). nih.gov

Synthetic Chemistry: The compound is utilized as a chemical intermediate or building block for constructing more elaborate molecular structures. bldpharm.com The synthesis of fluorinated biphenyls often employs cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. nih.govbohrium.com

Common Research Methodologies:

Spectroscopic Analysis: The characterization of this compound and its derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for elucidating the molecular structure. nih.govnih.govresearchgate.net Infrared (IR) spectroscopy is used to identify functional groups, with phenols showing a characteristic broad O-H stretch around 3300-3600 cm⁻¹. pressbooks.pub

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov This technique is crucial for understanding the conformational preferences, such as the dihedral angle between the phenyl rings. nih.gov

Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental findings. bohrium.comresearchgate.net DFT calculations can predict molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), and molecular electrostatic potential (MEP) surfaces, offering insights into the molecule's reactivity and intermolecular interactions. nih.govbohrium.com

Table 2: Typical Spectroscopic Data for Structural Elucidation

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

|---|---|---|

| IR Spectroscopy | O-H stretch (phenol) | 3300-3600 cm⁻¹ (broad) pressbooks.pub |

| C-F stretch | 1000-1400 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | 6.5-8.5 ppm |

| Phenolic Proton | Variable, often broad | |

| ¹³C NMR | Aromatic Carbons | 110-160 ppm |

| Carbon-Fluorine Coupling | Visible as doublets or triplets (JCF) nih.gov | |

| ¹⁹F NMR | Aryl-Fluorine | -100 to -140 ppm (relative to CFCl₃) |

| Mass Spectrometry | Molecular Ion Peak (M+) | ~206.05 m/z |

This table presents generalized data based on established principles of spectroscopy for phenols and fluorinated aromatic compounds. nih.govpressbooks.pub

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-fluorouracil |

| flusilazole |

| silafluofen |

| raltegravir |

| elvitegravir |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-difluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYIUZXFAWLDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683468 | |

| Record name | 2',6'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-30-8 | |

| Record name | 2',6'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 2,6 Difluorophenyl Phenol and Its Derivatives

Established Synthetic Pathways

Traditional synthetic routes to 3-(2,6-Difluorophenyl)phenol and its derivatives are often multi-step processes that rely on robust and well-understood reactions. These pathways prioritize yield and purity through the sequential application of cross-coupling, functional group manipulation, and derivatization reactions.

The Suzuki-Miyaura reaction is arguably the most powerful and widely utilized method for constructing the C-C bond in biaryl systems like this compound. nih.govjsynthchem.com This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron reagent with an organic halide or pseudohalide in the presence of a base. nih.gov The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids. jsynthchem.com

Two primary strategies can be envisioned for the synthesis of the core structure:

Strategy A: Coupling of (2,6-difluorophenyl)boronic acid with a halide derivative of a protected phenol (B47542), such as 3-bromoanisole.

Strategy B: Coupling of a (3-methoxyphenyl)boronic acid with a 2,6-difluorophenyl halide, such as 1-bromo-2,6-difluorobenzene.

In both cases, a methoxy (B1213986) group is typically used to protect the phenolic hydroxyl group, which would otherwise interfere with the reaction. This protecting group is removed in a subsequent step. The choice of catalyst, base, and solvent is crucial for achieving high yields. Palladium complexes with phosphine (B1218219) ligands, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are common catalysts. mdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Synthesis of 3-Methoxy-2',6'-difluorobiphenyl

| Parameter | Condition | Purpose/Comment |

| Aryl Halide | 3-Bromoanisole or 1-Bromo-2,6-difluorobenzene | Electrophilic coupling partner. |

| Boronic Acid | (2,6-Difluorophenyl)boronic acid or (3-Methoxyphenyl)boronic acid | Nucleophilic coupling partner. |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation. mdpi.com |

| Solvent | Toluene, 1,4-Dioxane, or DMF, often with water | Solubilizes reactants and facilitates the reaction. |

| Temperature | 70-110 °C | Provides thermal energy to overcome activation barriers. mdpi.com |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the palladium catalyst. |

Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). nih.gov While not a direct route to synthesizing the biaryl bond of this compound, it can be employed in multi-step sequences or for the synthesis of derivatives.

A potential, albeit less direct, pathway could involve:

Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with 3-methoxybenzoyl chloride to produce (2,6-difluorophenyl)(3-methoxyphenyl)methanone.

Reduction of the resulting ketone (e.g., via Wolff-Kishner or Clemmensen reduction) to form the methylene (B1212753) bridge, followed by further steps.

More practically, Friedel-Crafts acylation is used to introduce a ketone functionality to the pre-formed this compound, creating functionalized derivatives that can serve as intermediates for more complex molecules. nih.gov

As the most efficient cross-coupling routes utilize a protected phenol (anisole), a demethylation step is essential to yield the final product, this compound. This ether cleavage is a critical functionalization step. Strong Lewis acids are commonly employed for this transformation, with boron tribromide (BBr₃) being a particularly effective reagent. Aluminum halides, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), can also be used, often in solvents like dichloromethane (B109758) (DCM) or acetonitrile. google.com This method is effective for the regioselective cleavage of aryl methyl ethers. google.com

Table 2: Reagents for Demethylation of 3-Methoxy-2',6'-difluorobiphenyl

| Reagent | Solvent | Typical Temperature | Key Feature |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp. | Highly effective and common for aryl methyl ether cleavage. |

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | 0 °C to Reflux | A strong Lewis acid capable of ether demethylation. google.com |

| Sodium Ethoxide (C₂H₅SNa) | N,N-Dimethylformamide (DMF) | Reflux | Used for demethylation, particularly of ortho-methoxy groups. google.com |

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are not used to form the parent this compound. Instead, they are valuable for converting the final phenol product into more complex derivatives. For example, the phenol can undergo acid-catalyzed condensation with aldehydes or ketones. The reaction of this compound with formaldehyde, for instance, could lead to the formation of dihydroxydiphenylmethane derivatives, which can serve as precursors for larger molecular architectures or polymers. Similarly, condensation with glyoxal (B1671930) under acidic conditions could be explored for synthesizing more elaborate heterocyclic structures. nih.gov

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. This includes minimizing steps, reducing waste, and using milder reaction conditions.

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by reducing the need for purification of intermediate compounds, saving time, and minimizing solvent waste. google.com The synthesis of biaryl phenols is amenable to such strategies.

A potential one-pot procedure for this compound could involve a tandem reaction. For instance, a bromophenol could be subjected to fluorosulfonation and subsequent Suzuki coupling in the same vessel, streamlining the path to biaryl compounds. rsc.org Another approach involves the in-situ generation of reactive intermediates. For example, a one-pot synthesis of unsymmetrical phenol biaryls has been demonstrated through the iodine-catalyzed coupling of quinonemonoacetals with other aromatic partners, achieving high ortho-selectivity without transition metals. acs.orgresearcher.life This highlights the potential for developing novel, transition-metal-free pathways to the target molecule.

Catalyst Development and Optimization

The construction of the carbon-carbon bond between the phenol and the difluorophenyl rings is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The development and optimization of catalysts for this transformation are crucial for achieving high yields and purity, especially when dealing with sterically hindered or electronically challenging substrates like those containing the 2,6-difluoro substitution pattern.

Palladium Catalysts and Ligand Systems:

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the palladium catalyst and the associated ligands. wwjmrd.com The catalytic cycle involves an oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. wwjmrd.comnih.gov

Palladium Precatalysts: A variety of palladium(II) precatalysts are commonly used, which are reduced in situ to the active Pd(0) species. Simple salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are often effective and economical choices. tum.de Preformed complexes such as bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) are also widely employed. jsynthchem.com For more challenging couplings, specialized precatalysts that are more easily activated and have greater stability have been developed. researchgate.net

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle, and preventing catalyst decomposition. rsc.org Electron-rich and sterically bulky phosphine ligands are particularly effective. For instance, ligands like XPhos have been developed to accelerate the rate of transmetalation, which can be a rate-limiting step, especially with unstable boronic acids such as polyfluorophenyl boronic acids. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, forming highly stable and active palladium complexes capable of catalyzing challenging couplings, including those involving deactivated aryl chlorides. nih.gov

Optimization of Reaction Conditions:

Beyond the catalyst itself, optimizing reaction conditions is essential for a successful synthesis. Key parameters include the base, solvent, and temperature.

Base: A base is required to activate the organoboron species in the transmetalation step. wwjmrd.com Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield, and it is often optimized for a specific set of substrates and catalyst systems.

Solvent: The solvent must be capable of dissolving the reactants and be compatible with the catalyst system. Mixtures of organic solvents and water are common, such as toluene/water, dioxane/water, or dimethylformamide (DMF)/water. nih.gov The presence of water can be beneficial for the solubility of the base and the boronic acid.

Temperature: Reaction temperatures can range from room temperature to high temperatures achieved through conventional heating or microwave irradiation. semanticscholar.org Microwave-assisted synthesis has been shown to accelerate reaction times significantly for some Suzuki-Miyaura couplings. semanticscholar.org

The table below summarizes typical conditions and catalysts used in Suzuki-Miyaura reactions for the synthesis of biaryl compounds similar to this compound.

| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | Aryl Halide + Arylboronic Acid | K₂CO₃ | PEG | 60 | Varies | jsynthchem.com |

| Pd/C | Aryl Iodide + Phenylboronic Acid | Not specified | Not specified | 25-75 | Good | mdpi.com |

| Pd(OAc)₂ / XPhos | Aryl Halide + Heteroaryl Boronic Acid | K₃PO₄ | Dioxane/H₂O | 100 | >90 | researchgate.net |

| Pd(OAc)₂ / NHC Ligand | Aryl Chloride + Phenylboronic Acid | Cs₂CO₃ | Dioxane | 80-110 | High | nih.gov |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity:

Achieving the correct regiochemistry—the placement of the 2,6-difluorophenyl group at the C3 position of the phenol ring—is a critical challenge. In traditional cross-coupling reactions, this is accomplished by using pre-functionalized starting materials where the reactive groups (e.g., a halogen and a boronic acid) are already in the desired positions (e.g., 3-bromophenol (B21344) and (2,6-difluorophenyl)boronic acid).

However, recent advancements have focused on direct C-H activation/arylation methods, which offer a more atom-economical approach by avoiding pre-functionalization. The inherent electronic properties of the phenol ring, where the hydroxyl group is an ortho-, para-director, make direct arylation at the meta-position challenging. thieme.denih.gov

A novel strategy to overcome this inherent regioselectivity is through a "regiodiversion" approach. nih.gov This method involves a two-step sequence:

Bi(V)-mediated Electrophilic Arylation: An ortho-substituted phenol reacts with a hypervalent bismuth(V) arylating agent. The reaction proceeds via an electrophilic aromatic substitution-like mechanism, favoring arylation at the more accessible and electron-rich ortho-position to form a dienone intermediate. thieme.de

Dienone-Phenol Rearrangement: The resulting dienone intermediate is then treated with a Lewis acid, which promotes a 1,2-aryl migration. This rearrangement effectively moves the newly introduced aryl group from the ortho to the meta position, followed by rearomatization to yield the meta-arylated phenol. thieme.de

This process provides a synthetic route to contiguously substituted phenols that are difficult to access through conventional methods. nih.gov For the synthesis of this compound itself, one would start with phenol, which would first be arylated at the ortho-position, followed by the rearrangement to the meta-position.

The table below compares the regiochemical outcomes of different arylation strategies for phenols.

| Method | Key Reagent/Catalyst | Mechanism | Primary Regioisomeric Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium Catalyst | Cross-coupling of pre-functionalized substrates | Determined by starting material (e.g., 3-halophenol) | rsc.org |

| Friedel-Crafts Alkylation/Arylation | Lewis Acid | Electrophilic Aromatic Substitution | Ortho- and Para-isomers | acs.org |

| Regiodiversion Strategy | Bi(V) Arylating Agent & Lewis Acid | Electrophilic Arylation followed by 1,2-Aryl Migration | Meta-isomer | thieme.denih.gov |

Stereoselectivity:

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, stereoselectivity becomes a crucial consideration in the synthesis of its derivatives that may possess chiral elements. In the context of biaryl compounds, the most relevant form of stereoisomerism is atropisomerism.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In biaryls, if the substituents at the ortho-positions of the two rings are sufficiently bulky, rotation around the aryl-aryl bond can be hindered, leading to the existence of stable, non-interconverting enantiomers.

While the fluorine atoms in the 2,6-positions of this compound are not large enough to induce stable atropisomerism at room temperature, the introduction of bulkier groups at the other ortho-positions (C2 and C6 of the phenol ring) could lead to chiral, atropisomeric derivatives.

The stereoselective synthesis of such derivatives would require the use of asymmetric catalysis. For example, a chiral palladium catalyst could be employed in a Suzuki-Miyaura coupling reaction to favor the formation of one enantiomer over the other. The development of catalytic asymmetric methods for the synthesis of N-C axially chiral compounds, such as sulfonamides, demonstrates the feasibility of this approach. mdpi.com In these cases, chiral ligands, such as the Trost ligand, are used to create a chiral environment around the metal center, which influences the stereochemical outcome of the bond-forming reaction. mdpi.com Although not specifically demonstrated for this compound derivatives, these principles of asymmetric catalysis represent the current state-of-the-art for controlling stereoselectivity in the synthesis of chiral biaryls.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,6 Difluorophenyl Phenol

The definitive structural analysis and characterization of 3-(2,6-Difluorophenyl)phenol rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the compound's functional groups, molecular vibrations, and the precise arrangement of atoms within its two-ring structure. Through the combined application of vibrational and nuclear magnetic resonance spectroscopy, a comprehensive and unambiguous elucidation of its chemical identity is achieved.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems, such as molecules. nlss.org.inkarazin.ua It has proven to be an essential tool for interpreting and predicting the structural and spectroscopic data of various compounds, including substituted phenols. nlss.org.in Calculations are often performed using specific functionals, like B3LYP, combined with basis sets such as 6-311G or 6-31++G(d,p), to achieve a good balance between accuracy and computational cost. researchgate.netresearchgate.netmdpi.com

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is the geometry at which the molecule has the lowest potential energy. For 3-(2,6-Difluorophenyl)phenol, the geometry is defined by the bond lengths between atoms, the bond angles formed by three consecutive atoms, and the dihedral (or torsional) angles that describe the rotation around bonds.

| Parameter | Typical Value (Angstroms, Å or Degrees, °) | Description |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 Å | Carbon-carbon bond length within the aromatic rings. |

| C-O (phenol) | ~1.36 Å | Bond length between the phenolic carbon and the hydroxyl oxygen. |

| O-H (phenol) | ~0.96 Å | Bond length of the hydroxyl group. |

| C-F | ~1.35 Å | Carbon-fluorine bond length on the difluorophenyl ring. |

| C-C (inter-ring) | ~1.49 Å | Bond length connecting the two aromatic rings. |

| C-C-C (aromatic) | ~120° | Bond angle within the hexagonal aromatic rings. |

| C-O-H | ~109° | Bond angle of the hydroxyl group. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. zenodo.org Conversely, a large energy gap suggests high stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom, while the LUMO is likely distributed over the difluorophenyl ring, influenced by the electron-withdrawing fluorine atoms. DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap. Studies on substituted phenols show that electron-withdrawing groups tend to lower the HOMO and LUMO energies and can affect the magnitude of the energy gap. imist.ma

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -7.0 eV | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | -1.0 to -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.5 eV | Indicator of chemical reactivity and kinetic stability. zenodo.org |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. srce.hrresearchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map is expected to show a significant region of negative potential (red) around the hydroxyl oxygen atom due to its lone pairs of electrons. This makes the oxygen a primary site for electrophilic attack and hydrogen bonding. researchgate.net The aromatic π-systems of both rings will also exhibit negative potential, though likely less intense than the oxygen. In contrast, the hydrogen atom of the hydroxyl group will be a site of positive potential (blue), making it susceptible to nucleophilic attack or deprotonation. The fluorine atoms, being highly electronegative, will also create regions of negative potential around them, while the hydrogen atoms on the aromatic rings will show positive potential. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a picture of localized bonds and lone pairs that aligns with classical Lewis structures. uni-muenchen.dewisc.edu This method is highly effective for studying intramolecular charge transfer, hyperconjugative interactions, and the stability arising from electron delocalization. nih.govresearchgate.net

The analysis quantifies the interaction between a filled (donor) NBO and an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this interaction is calculated using second-order perturbation theory; a higher E(2) value indicates a stronger interaction. nih.gov

In this compound, significant intramolecular interactions are expected. Key charge transfer events would include the delocalization of the oxygen atom's lone pairs (n) into the antibonding π* orbitals of the phenol ring (n → π*). This interaction contributes to the stability of the molecule and influences the electronic properties of the phenolic system. Other important interactions would involve delocalization between the π orbitals of the two aromatic rings.

| Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) | Description of Interaction |

|---|---|---|---|

| n(O) | π(C-C)ring | 15 - 25 | Delocalization of oxygen lone pair into the phenyl ring, indicating resonance. |

| π(C-C)ring1 | π(C-C)ring2 | 1 - 5 | Inter-ring π-conjugation, dependent on the dihedral angle. |

| σ(C-H) | σ*(C-C) | 2 - 5 | Standard hyperconjugative stabilization within the sigma framework. |

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. uni-muenchen.deq-chem.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.dereadthedocs.io The resulting plot of energy versus the scanned parameter reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).

For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the phenol and difluorophenyl rings. A PES scan of this dihedral angle would be crucial for understanding its conformational stability. The scan would likely reveal two key findings:

The planar conformations (dihedral angle of 0° or 180°) are high-energy transition states due to severe steric clashes between the ortho-fluorine atoms and the atoms of the phenol ring.

The lowest energy conformers (global minima) correspond to a twisted or non-planar arrangement, which minimizes steric repulsion. The energy difference between the stable conformer and the transition state represents the rotational barrier. researchgate.netq-chem.com

Spectroscopic Parameter Prediction and Validation

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. nih.gov For molecules like this compound, theoretical predictions of infrared (IR), and UV-Visible spectra are particularly valuable.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the positions and intensities of IR absorption bands. nih.gov These calculations help in assigning the specific molecular vibrations (e.g., O-H stretch, C-F stretch, aromatic C-C stretch) to the experimentally observed peaks. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. researchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net These calculations can predict the π → π* transitions that are characteristic of aromatic systems and help interpret the electronic structure of the molecule. researchgate.net Studies on substituted phenols have shown that TD-DFT can accurately reproduce experimental electronic spectra. researchgate.netresearchgate.net

Simulated Vibrational Spectra (FT-IR, Raman)

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. derpharmachemica.com By calculating the harmonic vibrational frequencies from an optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, yielding better agreement with experimental data. derpharmachemica.com

For phenolic compounds, characteristic vibrations include O–H stretching, O-H bending, C-O stretching, and various aromatic C-H and C=C ring vibrations. kbhgroup.in In the case of this compound, simulations would also identify vibrational modes associated with the C-F bonds and the biphenyl linkage. Such analyses, which have been successfully applied to related molecules like 2,6-difluoro-phenol and other substituted phenols, help in the precise assignment of experimental spectral bands. kbhgroup.inrsc.org

A detailed computational study on the vibrational spectra of this compound was not available in the searched literature.

| Vibrational Mode | Calculated FT-IR Frequency (cm⁻¹) | Calculated Raman Intensity |

|---|---|---|

| O-H Stretch | Data not available in searched literature | Data not available in searched literature |

| C-F Stretch | Data not available in searched literature | Data not available in searched literature |

| Aromatic C=C Stretch | Data not available in searched literature | Data not available in searched literature |

Predicted NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structural elucidation. nrel.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute the isotropic magnetic shielding constants for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. acs.org

For fluorinated aromatic compounds, predicting ¹⁹F NMR shifts is particularly valuable due to their high sensitivity to the local electronic environment. researchgate.net Computational models can achieve high accuracy, aiding in the unambiguous assignment of fluorine signals in complex molecules. nrel.govnih.gov A theoretical NMR analysis of this compound would provide predicted chemical shifts for all hydrogen, carbon, and fluorine atoms, facilitating the interpretation of experimental spectra.

Specific predicted NMR chemical shifts for this compound have not been reported in the reviewed literature.

| Atom Type | Predicted Chemical Shift (δ) |

|---|---|

| ¹H | Data not available in searched literature |

| ¹³C | Data not available in searched literature |

| ¹⁹F | Data not available in searched literature |

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for studying the excited-state properties of molecules and simulating their electronic absorption spectra (e.g., UV-Vis). uc.pt This approach calculates the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The analysis can identify the nature of electronic transitions, such as π → π* and n → π* transitions, by examining the molecular orbitals involved. nih.gov For a molecule like this compound, TD-DFT calculations could predict its UV-Vis spectrum and provide insight into how the electronic structure is influenced by the interplay between the phenol and difluorophenyl rings. uc.ptresearchgate.net

A TD-DFT analysis specific to this compound is not available in the surveyed scientific literature.

Analysis of Molecular Interactions and Topological Parameters

To understand the forces that govern molecular structure and crystal packing, chemists employ theoretical methods that analyze the electron density distribution.

Quantum Theory of Atoms in Molecules (QTAIM) Framework

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of chemical bonding and atomic interactions based on the topology of the electron density (ρ(r)). nih.gov Within this framework, a chemical bond is identified by the presence of a bond path—a line of maximum electron density linking two nuclei. nih.gov At a specific point along this path, known as the bond critical point (BCP), the properties of the electron density reveal the nature of the interaction.

For instance, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP can distinguish between shared-shell (covalent) interactions and closed-shell interactions (like hydrogen bonds and van der Waals forces). nih.govmdpi.com A QTAIM analysis of this compound would precisely characterize all intramolecular bonds and could be used to study potential intermolecular interactions, such as hydrogen bonds involving the hydroxyl group.

Reduced Density Gradient (RDG) and Noncovalent Interactions (NCI)

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, which is exceptionally useful for identifying and visualizing noncovalent interactions (NCI). mdpi.comresearchgate.net The NCI-RDG method generates 3D isosurfaces that map regions of a molecule where noncovalent interactions occur. researchgate.net

These surfaces are color-coded to differentiate the type and strength of the interaction: blue indicates strong, attractive interactions like hydrogen bonds; green signifies weak van der Waals interactions; and red indicates repulsive steric clashes. researchgate.net This technique provides a qualitative and intuitive picture of the noncovalent forces that stabilize the molecular conformation and influence its packing in the solid state. An RDG analysis of this compound would be instrumental in visualizing intramolecular steric effects and predicting intermolecular hydrogen bonding and π-π stacking patterns.

Electronic and Optical Property Investigations

Computational chemistry is crucial for predicting the electronic and optical properties of novel materials. DFT calculations can determine key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). karazin.ua The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and electronic excitability of a molecule. imist.ma

Furthermore, these methods can compute properties relevant to materials science, including the molecular dipole moment and hyperpolarizability, which are indicators of a material's potential for nonlinear optical (NLO) applications. imist.ma For this compound, a computational study could predict its electronic characteristics and assess its suitability for applications in optoelectronics.

Specific calculations of the electronic and optical properties for this compound were not found in the reviewed literature.

| Property | Calculated Value |

|---|---|

| HOMO Energy | Data not available in searched literature |

| LUMO Energy | Data not available in searched literature |

| HOMO-LUMO Gap | Data not available in searched literature |

| Dipole Moment | Data not available in searched literature |

Linear Refractive Index Calculations

The linear refractive index (n) is a fundamental optical property that describes the propagation of light through a material. For this compound, theoretical calculations can predict this value by relating it to the material's electric susceptibility. Computational methods, often employing DFT with functionals like CAM-B3LYP and basis sets such as 6-311++G(d,p), are utilized to determine the electric parameters as a function of the electric field frequency.

A hypothetical data table for the calculated linear refractive index of this compound, based on methodologies applied to similar compounds, is presented below.

| Computational Method | Basis Set | Calculated Refractive Index (n) |

| DFT/CAM-B3LYP | 6-311++G(d,p) | Data not available |

Note: The table is illustrative of the output of such a calculation; specific values for this compound were not found in the searched literature.

Third-Order Nonlinear Optical (NLO) Susceptibility (χ(3))

The third-order nonlinear optical (NLO) susceptibility, χ(3), is a measure of a material's ability to modify its refractive index under the influence of a strong electric field, such as that from a laser. Materials with a high χ(3) value are promising for applications in all-optical switching, optical limiting, and other photonic technologies. The NLO properties of organic molecules like this compound are often associated with the delocalization of π-electrons within their structure.

Computational chemistry provides a powerful tool for predicting the third-order NLO response. The macroscopic χ(3) is related to the microscopic second hyperpolarizability (γ) of the individual molecules. DFT calculations are commonly used to compute the static and frequency-dependent hyperpolarizabilities. For instance, in the study of a fluorinated chalcone, the χ(3) value was calculated to be 369.294 × 10-22 m2 V-2, indicating its potential as an NLO material. nih.gov This suggests that this compound, with its fluorinated biphenyl structure, may also exhibit significant NLO properties.

The computational workflow involves optimizing the molecular geometry and then calculating the electric dipole moment, polarizability, and hyperpolarizabilities. The results from these calculations for a single molecule are then used to estimate the bulk NLO properties of the crystal.

Below is a representative table for the third-order nonlinear optical susceptibility, illustrating the type of data obtained from such theoretical studies.

| Property | Symbol | Calculated Value | Units |

| Second Hyperpolarizability | γ | Data not available | esu |

| Third-Order NLO Susceptibility | χ(3) | Data not available | m2 V-2 |

Note: Specific calculated values for this compound were not found in the public domain based on the conducted searches.

Crystalline Environment Simulation (e.g., Supermolecule Approach)

The optical properties of a molecule in the solid state can be significantly influenced by its crystalline environment. Intermolecular interactions within the crystal lattice can affect the electronic structure and, consequently, the linear and nonlinear optical responses. To account for these effects, computational models that simulate the crystalline environment are employed.

One such method is the supermolecule approach. In this technique, a central molecule is surrounded by its nearest neighbors in the crystal lattice, forming a "supermolecule" or cluster. Quantum chemical calculations are then performed on this entire cluster. This approach allows for the inclusion of short-range intermolecular interactions, providing a more accurate description of the molecule's properties in the solid state. For example, in the computational analysis of a fluorinated chalcone, a supermolecule approach was used to simulate a bulk environment of 378,000 atoms to accurately calculate the electric parameters. nih.gov

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

Electrophilic Aromatic Substitution (EAS):

The phenolic hydroxyl group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.combritannica.com Consequently, electrophilic attack occurs preferentially on the phenol (B47542) ring. The primary positions for substitution are C4 (para to the hydroxyl) and C2/C6 (ortho to the hydroxyl). Due to the steric hindrance imposed by the adjacent 2,6-difluorophenyl group at C3, substitution at the C2 position is generally disfavored. Therefore, electrophiles will predominantly attack the C4 and C6 positions. Common electrophilic substitution reactions like halogenation and nitration proceed readily, often without the need for a strong Lewis acid catalyst, which is typically required for less activated aromatic rings. byjus.comwikipedia.org For instance, bromination in a non-polar solvent can lead to mono-substituted products. byjus.com

Interactive Data Table: Electrophilic Substitution of 3-(2,6-Difluorophenyl)phenol

| Reaction | Reagents | Solvent | Major Product(s) |

|---|---|---|---|

| Bromination | Br₂, 273K | CCl₄ | 4-Bromo-3-(2,6-difluorophenyl)phenol |

| Nitration | Dilute HNO₃, 298K | H₂O / CH₃COOH | 4-Nitro-3-(2,6-difluorophenyl)phenol and 6-Nitro-3-(2,6-difluorophenyl)phenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CS₂ | 4-Acetyl-3-(2,6-difluorophenyl)phenol |

Nucleophilic Aromatic Substitution (SNAr):

In contrast, the 2,6-difluorophenyl ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The two fluorine atoms are potent electron-withdrawing groups that activate the ring towards attack by nucleophiles. nih.gov Nucleophilic attack can displace one of the fluorine atoms. This type of reaction is a cornerstone for synthesizing more complex derivatives, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles. nih.gov The phenolic ring is generally unreactive towards nucleophiles unless the hydroxyl group is deprotonated to form a phenoxide, which further increases the electron density of that ring, making it even less susceptible to nucleophilic attack.

Oxidation and Reduction Pathways of the Phenolic Moiety

Oxidation:

The phenolic moiety can undergo oxidation through several pathways. Under controlled conditions with specific oxidizing agents, phenols can be converted to quinones. datapdf.com For this compound, oxidation would likely lead to the formation of a para-quinone derivative, if the C6 position is first hydroxylated. Oxidative coupling is another common reaction for phenols, leading to the formation of dimers through C-C or C-O bond formation. The steric bulk of the 2,6-difluorophenyl group may influence the regioselectivity of such coupling reactions, potentially favoring head-to-tail dimerization.

Reduction:

The reduction of this compound can target either the aromatic rings or the hydroxyl group. Catalytic hydrogenation (e.g., using H₂ over a Ni or Pd catalyst) under forcing conditions can reduce the phenolic ring to a cyclohexanol (B46403) ring. A more specific reduction involves the deoxygenation of the phenolic hydroxyl group. This is typically a two-step process where the phenol is first converted into a more reactive intermediate, such as a phosphate (B84403) ester or a triflate, followed by reductive cleavage to yield 3-(2,6-difluorophenyl)benzene.

Coupling Reactions for Extended Conjugated Systems

Modern cross-coupling reactions provide powerful tools for extending the conjugated system of this compound. To make the phenol ring reactive in palladium-catalyzed couplings like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, the hydroxyl group must first be converted into a good leaving group. wikipedia.orgorganic-chemistry.org The most common strategy is its transformation into a triflate (-OTf) group by reaction with triflic anhydride (B1165640). researchgate.netnih.gov This aryl triflate is an excellent substrate for a wide range of cross-coupling reactions.

Suzuki-Miyaura Coupling: The corresponding triflate can be coupled with various aryl or vinyl boronic acids or esters to form new C-C bonds, yielding complex tri-aryl systems. acs.orgrsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl triflate with a primary or secondary amine, providing access to a diverse range of substituted aniline (B41778) derivatives. nih.govlibretexts.orgresearchgate.net

Interactive Data Table: Cross-Coupling Reactions of 3-(2,6-Difluorophenyl)phenyl Triflate

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Terphenyl derivative |

| Buchwald-Hartwig | Morpholine (B109124) | Pd₂(dba)₃, XPhos, NaOtBu | N-Aryl morpholine derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynylbiphenyl derivative |

Role of Fluorine Substituents in Directing Reactivity

Deactivation towards Electrophilic Attack: The fluorine atoms strongly deactivate their own ring towards electrophilic substitution, making the phenolic ring the exclusive site for such reactions.

Activation towards Nucleophilic Attack: This same inductive effect makes the carbon atoms to which they are attached (C2' and C6') highly electrophilic and thus susceptible to nucleophilic attack, facilitating SNAr reactions. nih.gov

Steric Effects: The ortho-fluorine atoms, along with the twist between the two aromatic rings, create a sterically hindered environment around the biphenyl (B1667301) linkage. This can influence the regioselectivity of reactions on the phenolic ring, for example, by disfavoring substitution at the C2 position.

Modulation of Acidity: The electron-withdrawing nature of the difluorophenyl group increases the acidity (lowers the pKa) of the phenolic proton compared to unsubstituted phenol.

Reaction Mechanism Elucidation

The mechanisms underlying the transformations of this compound are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The hydroxyl group effectively stabilizes the positive charge when the electrophile adds to the ortho or para positions, explaining the directing effect.

Nucleophilic Aromatic Substitution: The SNAr mechanism is a two-step addition-elimination process. A nucleophile first attacks the carbon bearing a fluorine atom, breaking the aromaticity and forming a negatively charged intermediate called a Meisenheimer complex. The high electronegativity of the fluorine atoms helps to stabilize this intermediate. In the second step, the fluoride (B91410) ion is eliminated as a leaving group, and aromaticity is restored. libretexts.org

Palladium-Catalyzed Cross-Coupling: These reactions proceed through a catalytic cycle involving the palladium catalyst. wikipedia.orglibretexts.org The general cycle for a Suzuki-Miyaura reaction with the triflate derivative involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-triflate bond to form a Pd(II) complex.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the triflate.

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks (O-H···N, C-H···O, C-H···F)

Hydrogen bonds are the most influential directional interactions in the supramolecular chemistry of 3-(2,6-Difluorophenyl)phenol. The phenolic hydroxyl group is a potent hydrogen bond donor, while the fluorine atoms and the oxygen atom can act as acceptors.

O-H···N/O-H···O Interactions: The phenolic -OH group readily forms strong hydrogen bonds with suitable acceptors. In a pure crystalline form, it is expected to form O-H···O bonds with neighboring molecules, often leading to catemers or cyclic motifs. When co-crystallized with nitrogen-containing compounds, such as pyridines, strong and predictable O-H···N hydrogen bonds are formed. The introduction of fluorine atoms onto the phenyl ring enhances the acidity of the phenolic proton, strengthening these hydrogen bonding interactions. Studies on fluorinated phenolic compounds have shown this increased efficacy in forming stable, multicomponent networks. brighton.ac.uk

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Role in Supramolecular Assembly |

|---|---|---|---|---|

| O-H···O/O-H···N | Phenolic -OH | Phenolic -O or external N-base | 4 - 8 | Primary driver of self-assembly; forms robust chains, dimers, or sheets. |

| C-H···O | Aromatic C-H | Phenolic -O | 1 - 2.5 | Secondary stabilization; connects primary synthons. |

| C-H···F | Aromatic C-H | Aryl -F | 0.5 - 1.5 | Tertiary stabilization; fine-tunes crystal packing and links molecular layers. nih.govacs.org |

π-π Stacking Interactions in Crystalline Structures

The electronic character of the two aromatic rings in this compound is significantly different, which strongly influences the nature of its π-π stacking interactions. The phenol (B47542) ring is relatively electron-rich, while the 2,6-difluorophenyl ring is electron-deficient due to the inductive effect of the fluorine atoms. This electronic disparity promotes highly favorable aryl-perfluoroaryl (arene-perfluoroarene) type interactions.

Unlike the stacking of two identical phenyl rings, which relies on a balance of attractive (quadrupole-quadrupole) and repulsive forces, the interaction between an electron-rich and an electron-deficient ring is dominated by favorable electrostatic interactions. rsc.org This often leads to a co-facial, parallel-stacked geometry with significant π-orbital overlap, maximizing the attractive forces. rsc.org In co-crystals of hexafluorobenzene (B1203771) and mesitylene, this type of interaction is strong enough to cause two liquids to form a solid crystalline complex at room temperature, demonstrating its stabilizing effect. nih.gov The interplanar distances for such aryl-perfluoroaryl stacking are typically observed to be between 3.3 and 3.4 Å. acs.org This strong, directional stacking is a key driving force in the solid-state assembly, often forming infinite columns or pillars that are then interconnected by weaker hydrogen bonds. acs.orgnih.gov

Self-Assembly Principles in Solid-State Chemistry

The principle of hierarchical assembly applies here:

Primary Synthon Formation: The strongest interaction, the O-H···O (or O-H···N in a co-crystal) hydrogen bond, will likely dictate the initial formation of primary structural motifs like dimers, chains, or ribbons.

Secondary Organization: These primary motifs will then arrange themselves to maximize the favorable, electrostatically driven π-π stacking interactions between the electron-rich phenol rings and the electron-deficient difluorophenyl rings. This leads to the formation of layers or columns. acs.org

Tertiary Packing: Finally, the weaker and less directional C-H···O and C-H···F interactions will guide the packing of these columns or layers into a final, dense, three-dimensional crystalline solid. rsc.org

This combination of strong, specific hydrogen bonds and stabilizing π-stacking interactions makes this compound a versatile building block in crystal engineering, where predictable assembly can be achieved by understanding the relative strengths of the intermolecular forces at play. brighton.ac.uk

Influence on Molecular Conformation and Rotational Barriers

The covalent linkage between the two phenyl rings in this compound is not a free rotor. The presence of substituents at the ortho positions—in this case, the two fluorine atoms on one ring—introduces significant steric hindrance that influences the molecule's conformation.

Unlike unsubstituted biphenyl (B1667301), which has a low barrier to rotation and a dihedral angle of around 44° in the gas phase, 2,6-disubstituted biphenyls experience a much higher rotational barrier. This steric clash forces the two rings into a non-planar (twisted) conformation. The dihedral angle between the mean planes of the two rings is expected to be significant, likely in the range of 50-70°, to alleviate the steric repulsion between the ortho fluorine atoms and the adjacent phenyl ring. This twisting has important consequences, as it prevents the π-systems of the two rings from being fully conjugated.

Furthermore, the hydroxyl group on the phenol ring also has a barrier to internal rotation around the C-O bond. While relatively small (typically 3-5 kcal/mol in phenols), this barrier can be influenced by the electronic nature of the other ring and the formation of intra- or intermolecular hydrogen bonds. Computational studies on related substituted phenols have been used to quantify these barriers. scimarina.org

| Molecule/System | Rotational Barrier Type | Calculated/Experimental Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Biphenyl | C-C inter-ring rotation | ~2.0 - 2.2 | General Chemistry |

| 2,2',6-Trialkylbiphenyls | C-C inter-ring rotation | ~35.7 (Calculated) | psu.edu |

| Methacrylic Acid | C-C single bond rotation | 4 - 6 | nih.gov |

| m-Methylbenzaldehyde | Methyl group rotation | Low, leading to spectral splitting | nih.gov |

Note: Data for this compound is not specifically available and is inferred from related structures. The barrier for inter-ring rotation in the title compound is expected to be significantly higher than unsubstituted biphenyl due to ortho-substitution.

Derivatization and Functionalization Strategies

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, readily undergoing reactions such as etherification and esterification to yield a variety of functionalized analogues.

Etherification: The conversion of the phenolic hydroxyl to an ether linkage is a common strategy to modify the polarity and hydrogen-bonding capability of the molecule. Standard Williamson ether synthesis conditions, involving the deprotonation of the phenol (B47542) with a suitable base followed by reaction with an alkyl or aryl halide, are generally applicable. masterorganicchemistry.com The choice of base and solvent can be critical, particularly given the potential for steric hindrance from the adjacent 2,6-difluorophenyl group.

A variety of ether derivatives can be synthesized, as illustrated in the following table:

| Alkylating/Arylating Agent | Base | Solvent | Expected Product |

| Methyl iodide | K₂CO₃ | Acetone | 3-(2,6-Difluorophenyl)anisole |

| Ethyl bromide | NaH | THF | 3-Ethoxy-2',6'-difluoro-1,1'-biphenyl |

| Benzyl chloride | Cs₂CO₃ | DMF | 3-(Benzyloxy)-2',6'-difluoro-1,1'-biphenyl |

| Difluoromethyltriflate | KOH | MeCN/H₂O | 3-(Difluoromethoxy)-2',6'-difluoro-1,1'-biphenyl nih.gov |

Esterification: The phenolic hydroxyl group can also be readily converted to an ester. This transformation is typically achieved by reaction with an acyl chloride or a carboxylic anhydride (B1165640) under basic or acidic conditions. jetir.org Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is particularly effective for sterically hindered phenols. nih.gov

The following table outlines potential esterification reactions:

| Acylating Agent | Catalyst/Base | Solvent | Expected Product |

| Acetyl chloride | Pyridine | Dichloromethane (B109758) | 3-(2,6-Difluorophenyl)phenyl acetate (B1210297) |

| Benzoyl chloride | Triethylamine | Dichloromethane | 3-(2,6-Difluorophenyl)phenyl benzoate |

| Acetic anhydride | H₂SO₄ (cat.) | Acetic acid | 3-(2,6-Difluorophenyl)phenyl acetate |

| Benzoic acid | DCC, DMAP | Dichloromethane | 3-(2,6-Difluorophenyl)phenyl benzoate |

Functionalization of the Difluorophenyl Moiety

The 2,6-difluorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms. However, nucleophilic aromatic substitution (SNA) of one or both fluorine atoms is a viable strategy for functionalization, particularly if the reaction is facilitated by the presence of additional activating groups or by using highly reactive nucleophiles. nih.gov

Potential nucleophilic aromatic substitution reactions are summarized below:

| Nucleophile | Base | Solvent | Expected Product (mono-substitution) |

| Sodium methoxide | - | Methanol | 3-(2-Fluoro-6-methoxyphenyl)phenol |

| Sodium thiophenoxide | - | DMF | 3-(2-Fluoro-6-(phenylthio)phenyl)phenol |

| Ammonia | - | DMSO | 3-(2-Amino-6-fluorophenyl)phenol |

| Piperidine | K₂CO₃ | Dioxane | 3-(2-Fluoro-6-(piperidin-1-yl)phenyl)phenol |

Synthesis of Poly-substituted Derivatives

The synthesis of poly-substituted derivatives of 3-(2,6-difluorophenyl)phenol can be achieved through a sequential functionalization approach, targeting the different reactive sites in a controlled manner. For instance, the phenolic hydroxyl group can first be protected, followed by electrophilic substitution on the phenolic ring, and finally, deprotection or further modification.

An example of a synthetic sequence to a poly-substituted derivative is outlined below:

Protection of the phenolic hydroxyl group: Reaction of this compound with methyl iodide in the presence of a base to form the corresponding methyl ether, 3-(2,6-difluorophenyl)anisole.

Electrophilic substitution on the phenolic ring: Nitration of the protected compound using a nitrating agent such as nitric acid in sulfuric acid. The methoxy (B1213986) group is an ortho-, para-director, leading to the formation of nitro-substituted derivatives.

Deprotection of the phenolic hydroxyl group: Cleavage of the methyl ether using a reagent like boron tribromide to regenerate the phenol.

This strategy allows for the introduction of a variety of substituents onto the phenolic ring, including nitro, halogen, and acyl groups.

Influence of Substituent Effects on Reactivity and Structure

Electronic Effects:

Electron-donating groups (EDGs) on the phenolic ring, such as alkyl or alkoxy groups, will increase the electron density of the ring, making it more susceptible to electrophilic attack. wikipedia.org

Electron-withdrawing groups (EWGs) on the phenolic ring, such as nitro or cyano groups, will decrease the electron density, deactivating the ring towards electrophilic substitution but potentially activating it for nucleophilic substitution. wikipedia.org

Substituents on the difluorophenyl ring will primarily exert an inductive effect on the adjacent ring, with their influence on the reactivity of the phenolic ring being less pronounced.

Steric Effects:

The two fluorine atoms in the ortho positions of the phenyl group create significant steric hindrance around the biphenyl (B1667301) linkage. This can influence the torsional angle between the two aromatic rings. researchgate.net

The introduction of bulky substituents at the positions ortho to the phenolic hydroxyl group can hinder reactions at the hydroxyl group itself.

Similarly, substituents ortho to the point of attachment on either ring can influence the preferred conformation of the molecule and may impact its ability to interact with other molecules or surfaces.

The interplay of these electronic and steric effects provides a powerful tool for the rational design of novel this compound derivatives with tailored properties.

Role As a Synthetic Building Block in Chemical Synthesis

Precursor in Materials Science Research (e.g., for polymers, liquid crystals, optical materials)

In the field of materials science, phenols and their derivatives are fundamental precursors for a variety of high-performance materials. The incorporation of fluorine atoms into these materials can enhance properties such as thermal stability, chemical resistance, and specific electronic characteristics.

While direct research detailing the use of 3-(2,6-Difluorophenyl)phenol in polymer synthesis is not extensively published, phenolic compounds are a well-established class of monomers for creating polymers like phenol-formaldehyde resins. These resins are known for their heat resistance and durability.

In the area of liquid crystals, the 2,6-difluorophenyl structure is of particular interest. Research has been conducted on compounds containing a 2,6-difluorophenylether structure for their utility in liquid crystal display (LCD) materials. google.com Such compounds are valued for creating liquid crystal compositions that exhibit low viscosity and a stable liquid crystal phase over a broad temperature range, which are crucial properties for high-speed display devices. google.com Although this research focuses on the ether derivative, this compound represents a logical precursor for the synthesis of such liquid crystal molecules. Similarly, other fluorinated phenyl compounds, such as those containing 2,3-difluorophenyl units, have been synthesized and studied for their ability to form broad mesomorphic phases, including the smectic C phase, which is important for ferroelectric liquid crystal mixtures.

The application of this compound as a precursor for optical materials is an area of ongoing research. Derivatives of benzene and other aromatic compounds are investigated for their third-order nonlinear optical (NLO) properties, which are important for applications in photonics, including optical switching and data processing. The synthesis of highly conjugated molecules, often starting from functionalized benzene derivatives, can lead to materials with significant NLO responses.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1261910-30-8 |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | 2',6'-difluoro-[1,1'-biphenyl]-3-ol |

Intermediate in Agrochemical Synthesis Research

Phenols and their derivatives are common intermediates in the synthesis of various agrochemicals. While specific examples of agrochemicals synthesized directly from this compound are not prominent in publicly available research, the general utility of fluorinated building blocks is well-established. For instance, related compounds like fluorinated anilines and other substituted phenols serve as key intermediates for commercial agrochemicals. The synthesis of complex active ingredients often involves multi-step processes where specialized building blocks are required to construct the final molecule with the desired biological activity.

Building Block in Fine Chemical Synthesis Research

In the broader context of fine chemical synthesis, this compound serves as a valuable starting material or intermediate. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, biopharmaceuticals, and specialty materials. The presence of both a reactive phenol (B47542) group and a difluorinated aromatic ring makes this compound a versatile substrate for various organic reactions.

Its role as a building block is confirmed by its commercial availability from suppliers specializing in compounds for research and development. In synthetic organic chemistry, such building blocks are used to introduce specific fragments into a target molecule to achieve desired structural and functional properties. The 2,6-difluoro substitution pattern on one of the phenyl rings provides a unique steric and electronic environment that can influence the reactivity and properties of the resulting derivatives.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Trends

Advanced Synthetic Methodologies

While established methods for synthesizing biphenyl (B1667301) phenols exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 3-(2,6-Difluorophenyl)phenol and its derivatives.

Greener Synthetic Pathways: Exploration of synthetic methods that are more environmentally benign is a key trend. For instance, adapting methods used for similar compounds, such as the synthesis of 3,5-difluorophenol from 3,5-difluorobromobenzene via a boronic acid intermediate, could offer a high-yield and efficient route. google.compatsnap.com This two-step process involves the formation of 3,5-difluorophenylboronic acid, followed by oxidation. google.compatsnap.com

Catalyst Development: The development of novel catalysts could simplify the synthesis. For example, a patented method for preparing 3,5-difluorophenol utilizes an iodine catalyst during the oxidation of the boronic acid intermediate. google.com Future work could focus on discovering more effective catalysts for cross-coupling reactions to form the biphenyl linkage.

Functional Group Modification: Research into advanced methodologies will also include the targeted modification of the phenol (B47542) group. Techniques such as O-difluoromethylation, which utilizes difluorocarbene precursors, could be explored to synthesize novel derivatives with altered electronic and physical properties. cas.cn The reactivity of difluorocarbene, a moderately electrophilic species, with electron-rich substrates like phenols presents a viable pathway for functionalization. cas.cn

Deeper Mechanistic Understanding of Reactivity

A fundamental understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its future application. The interplay between the phenol and the difluorinated ring dictates its behavior in various chemical transformations.

Oxidation Kinetics: The substituents on a phenolic ring significantly influence its reactivity, particularly in oxidation reactions. mdpi.com Electron-withdrawing groups, such as the 2,6-difluorophenyl group, are expected to decrease the electron density of the phenolic ring, thereby affecting its reaction rates with atmospheric oxidants like hydroxyl radicals (•OH). mdpi.com Future studies could systematically investigate the aqueous-phase oxidation kinetics of this compound to determine its environmental persistence and transformation pathways. mdpi.com

Radical Chemistry: The generation of radical species from related organofluorine compounds has been explored, for example, through the cathodic reduction of bromodifluoromethyl phenyl sulfide to generate a (phenylthio)difluoromethyl radical. beilstein-journals.org Future mechanistic studies could investigate the potential for this compound to participate in or influence radical-mediated reactions, which is critical for understanding its role in biological systems and polymerization processes.

Enzymatic Transformations: Phenolic compounds can undergo biotransformation catalyzed by enzymes like cytochromes P450, potentially leading to phenol coupling. researchgate.net A deeper mechanistic understanding of how enzymes interact with this specific difluorinated phenol could reveal pathways to more toxic metabolites or, conversely, to benign degradation products. researchgate.net

Development of Novel Computational Models

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery.

pKa Prediction: Accurate in silico prediction of key parameters such as pKa is highly valuable. A proposed computational protocol using Density Functional Theory (DFT) calculations (specifically with the CAM-B3LYP functional and a solvation model based on density) in the presence of explicit water molecules has shown high accuracy for a range of substituted phenols. researchgate.net Applying and refining such models for this compound will provide crucial insights into its acid-base chemistry.

Metabolism and Toxicity Prediction: Mathematical models of metabolism, such as XenoSite, can predict the probability that a structural alert, including a phenol, will be bioactivated to form reactive metabolites. nih.gov Developing specific computational models for this compound could assess its potential for toxicity by predicting its interaction with metabolic enzymes like Cytochrome P-450. nih.gov

Electronic and Spectral Properties: DFT methods are routinely used to calculate the electronic structure, force fields, and energy of atomistic systems. karazin.ua For related molecules like 3-(2,6-dichlorophenyl)-acrylamide, DFT calculations using the B3LYP functional have been employed to analyze electronic properties, including HOMO-LUMO gaps. nih.gov Future computational work on this compound will undoubtedly use these methods to provide a detailed picture of its electronic behavior.

Exploration of Unique Structural and Electronic Properties

The rigid structure and the presence of highly electronegative fluorine atoms suggest that this compound may possess interesting solid-state and electronic properties worthy of deeper investigation.

Polymorphism and Crystal Packing: The 2,6-difluorophenyl group can influence crystal packing in unique ways. In a related radical, 4-(2,6-difluorophenyl)-1,2,3,5-dithiadiazolyl, a third polymorph was discovered that exhibits a unique packing motif with both dimerized and monomeric radical species in the crystal lattice. researchgate.net Future research should focus on the crystallization of this compound to explore potential polymorphism, which could impact its physical properties such as solubility and melting point.

Nonlinear Optical (NLO) Properties: Fluorinated chalcones containing the 2,6-difluorophenyl moiety have been synthesized and investigated as promising NLO materials. scispace.com The electric parameters and third-order nonlinear susceptibility of these materials were calculated using DFT, revealing their potential for applications in information technology. scispace.com Given its structural similarity, this compound and its derivatives are prime candidates for investigation as new NLO materials.

Influence on Metal Complexes: The tetrakis(2,6-difluorophenyl)porphyrinate ligand has been used in studies of iron complexes, where the fluorine substituents influence the electronic properties and reactivity of the metal center. acs.org The 2,6-difluorophenyl groups can affect the spin state of the metal ion and its interactions with substrates like oxygen. acs.org This suggests that this compound could be a valuable ligand in coordination chemistry, imparting unique electronic effects on metal catalysts.

Application in Emerging Areas of Chemical Science (e.g., catalysis, sensor development)

The functional groups and electronic profile of this compound make it an attractive building block for materials used in catalysis and chemical sensing.

Catalysis: Nanomaterials have revolutionized the field of catalysis by offering enhanced selectivity and efficiency. rsc.org The phenolic hydroxyl group is capable of coordinating with metal ions, opening the possibility of using this compound to construct metal-organic frameworks (MOFs) or metal-phenolic networks (MPNs) with catalytic activity. mdpi.com

Sensor Development: Metal-phenolic networks are formed by the self-assembly of metal ions and polyphenols and are emerging as powerful platforms for sensing applications. mdpi.com The ability of phenolic groups to form coatings on various substrates makes them versatile for creating sensors. mdpi.com Future work could explore the use of this compound in:

Optical Biosensors: Laccase-based biosensors are often used for the detection of phenolic compounds, where the enzymatic oxidation of the phenol leads to a measurable color change. mdpi.comresearchgate.net The specific electronic properties of this compound could lead to sensors with high selectivity and sensitivity.

Fluorescence Sensors: Europium-based metal-organic frameworks have been developed as "turn-off" fluorescence sensors for detecting p-nitrophenol. rsc.org The sensing mechanism relies on the interaction between the analyte and the framework. rsc.org Incorporating this compound as a ligand into such frameworks could tune the sensor's response and selectivity for different analytes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,6-Difluorophenyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves catalytic hydrogenation of intermediates under mild conditions. For example, hydrogenation in ethanol at 20°C for 24 hours using palladium on carbon (5% Pd/C) achieves high yields (~80%) for structurally similar fluorinated aromatic compounds . Electrophilic substitution reactions (e.g., Friedel-Crafts alkylation) may also be employed, leveraging the electron-withdrawing effect of fluorine substituents to direct regioselectivity . Optimization should focus on solvent polarity, catalyst loading, and temperature control to minimize side reactions.

Q. How can researchers determine the purity and structural identity of this compound?

- Methodological Answer : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for purity assessment, with GC being particularly effective for volatile phenolic derivatives (e.g., >88% purity verification in fluorinated analogs) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F/¹³C) and mass spectrometry (MS) are critical for structural confirmation. For example, exact mass analysis (e.g., 301.0784 Da) via high-resolution MS ensures molecular formula validation .

Q. What experimental methods are used to characterize the physical properties of this compound?